3-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
The compound is a derivative of pyrazine . Pyrazine derivatives have been used in the design of various pharmaceuticals, including anti-tubercular agents .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized for use as anti-tubercular agents . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications
Facile Synthesis and Antimicrobial Activities
A study discusses the synthesis and characterization of novel derivatives that show antimicrobial activities. These derivatives are synthesized through a coupling reaction and evaluated as antimicrobial agents, hinting at the potential use of similar compounds in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Synthesis of Heterocyclic Compounds
Another research focuses on the synthesis of heterocyclic compounds through reactions involving hydrazine, showcasing the versatility of pyrazine derivatives in synthesizing various heterocyclic structures, which are crucial in pharmaceutical and chemical industries (Abdallah, 2007).
Novel Furo[3,2-e]pyrazolo[3,4-b]pyrazines Synthesis
A paper presents the synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines, indicating the potential of pyrazine derivatives in creating compounds with possible pharmacological activities (El‐Dean et al., 2018).
Utility of Enaminonitriles in Heterocyclic Synthesis
Research on the use of enaminonitriles for synthesizing new pyrazole, pyridine, and pyrimidine derivatives highlights the compound's role in the development of heterocyclic chemistry, which is fundamental for the discovery of new drugs and materials (Fadda et al., 2012).
Future Directions
properties
IUPAC Name |
3-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-11-8-21-14(9-20-11)16(23)22-6-2-3-12(10-22)24-15-13(7-17)18-4-5-19-15/h4-5,8-9,12H,2-3,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZUHPBDRVXQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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